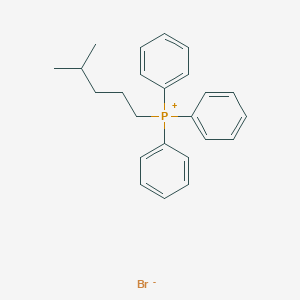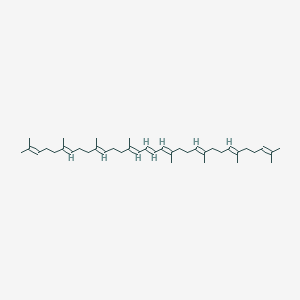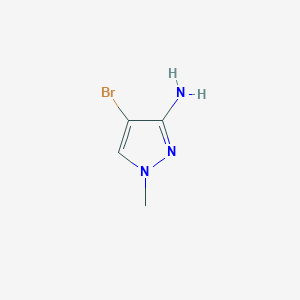
Isohexyltriphenylphosphonium Bromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromotriphenylphosphonium tribromide, a compound similar to isohexyltriphenylphosphonium bromide, is described in the papers. It is prepared by reacting triphenylphosphine with bromine in dichloromethane, resulting in light-brown crystals upon recrystallization from the same solvent . This method suggests that the synthesis of isohexyltriphenylphosphonium bromide might involve a similar bromination reaction of a triphenylphosphine derivative with an isohexyl group attached.
Molecular Structure Analysis
The molecular structure of bromotriphenylphosphonium tribromide has been determined to be monoclinic with discrete monomeric (C6H5)3PBr+ and Br3- ions. The cations exhibit a slightly irregular tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the molecular structure of isohexyltriphenylphosphonium bromide, which would likely have a similar phosphorus-centered geometry.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of isohexyltriphenylphosphonium bromide. However, one of the papers discusses the reactivity of a bis(triphenylphosphonio)isophosphindolylium cation, which reacts with HBF4 to yield a bicyclic trisphosphonium salt . This indicates that phosphonium salts can participate in various chemical reactions, often involving their use as intermediates or catalysts in organic synthesis.
Physical and Chemical Properties Analysis
The volumetric properties of trihexyltetradecylphosphonium bromide, another phosphonium salt, have been studied. Measurements of densities, expansion coefficients, excess molar volumes, and partial molar volumes were conducted, showing negative deviations from ideal behavior . These properties are crucial for understanding the behavior of phosphonium bromides in solution and could be relevant to isohexyltriphenylphosphonium bromide as well.
Applications De Recherche Scientifique
Antitumor Properties
Isohexyltriphenylphosphonium bromide has been identified in research related to antitumor compounds, particularly in the context of vinblastine-type alkaloids. This indicates its potential use in the development of new classes of antitumor drugs (Mangeney et al., 1979).
Catalytic and Solvent Properties
It has been studied for its use as a bifunctional promoter (solvent and catalyst) in the Michael reaction, indicating its role in facilitating chemical reactions under environmentally benign conditions (Bahrami et al., 2021).
Effects on Biological Systems
Isohexyltriphenylphosphonium bromide has shown effects on the cholinergic nervous system of Schistosoma mansoni, a parasitic worm, suggesting its biological activity and potential use in studying neurological effects (McAllister et al., 1980).
Extraction and Recovery Studies
This compound has been used in studies focusing on the extraction and recovery of metals like Cadmium(II) and Zinc(II), demonstrating its utility in hydrometallurgical processes (Singh et al., 2017).
Corrosion Inhibition
Research has shown its effectiveness as a corrosion inhibitor, particularly for steel in acidic environments. This suggests its potential application in industrial settings to prevent metal corrosion (Wanees, 2016).
Pharmaceutical Synthesis
It has been used in the synthesis of specific pharmaceutical compounds, such as isoindolylalkylphosphonium salts, which have been evaluated for antitumor properties (Dubois et al., 1978).
Interaction with Lipids
Studies have investigated its interaction with lipids, particularly in the context of hydrophobic ionic liquids, offering insights into its role in biochemical and pharmaceutical formulations (Gonçalves da Silva, 2018).
Antibacterial Applications
Research on composites containing isohexyltriphenylphosphonium bromide has demonstrated synergistic antibacterial activity, highlighting its potential use in developing antibacterial solutions (Cai et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Isohexyltriphenylphosphonium Bromide is a quaternary ammonium salt that is widely used in organic synthesis . The primary targets of this compound are the reactions it catalyzes, including asymmetric synthesis, organic oxidation reactions, and organic phosphination reactions .
Mode of Action
As a quaternary ammonium salt, Isohexyltriphenylphosphonium Bromide acts as a catalyst in various organic reactions . It interacts with the reactants to lower the activation energy of the reaction, thereby accelerating the reaction rate. The exact mode of action can vary depending on the specific reaction it is catalyzing.
Biochemical Pathways
The biochemical pathways affected by Isohexyltriphenylphosphonium Bromide are those involved in the organic reactions it catalyzes. These can include pathways involved in the synthesis of new organic compounds, the oxidation of organic compounds, or the introduction of phosphorus into organic compounds .
Pharmacokinetics
Its solubility in polar solvents like ethanol, dimethylformamide, and dichloromethane suggests it may have good bioavailability in environments where these solvents are present.
Result of Action
The result of Isohexyltriphenylphosphonium Bromide’s action is the acceleration of the organic reactions it catalyzes. This can lead to more efficient synthesis of new organic compounds, more effective oxidation of existing compounds, or the successful introduction of phosphorus into organic compounds .
Propriétés
IUPAC Name |
4-methylpentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQDUYONNRCAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448628 | |
| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isohexyltriphenylphosphonium Bromide | |
CAS RN |
70240-41-4 | |
| Record name | Phosphonium, (4-methylpentyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)




![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)



![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
